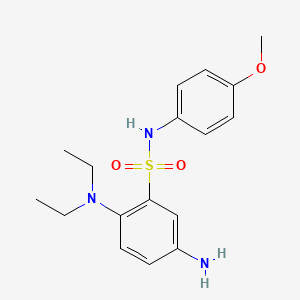

5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

5-Amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 326092-58-4) is a benzenesulfonamide derivative characterized by a diethylamino group at position 2, an amino group at position 5, and a 4-methoxyphenyl sulfonamide substituent. Its molecular formula is C₁₇H₂₃N₃O₃S (MW: 349.45 g/mol), with the SMILES notation CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC . The compound’s structural features position it within a broader class of sulfonamide-based molecules, which are frequently explored for biological activities such as enzyme inhibition, antimicrobial effects, and cytostatic properties .

Properties

IUPAC Name |

5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-4-20(5-2)16-11-6-13(18)12-17(16)24(21,22)19-14-7-9-15(23-3)10-8-14/h6-12,19H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUAYLWAUCTLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Sulfonamide Formation

The most widely documented approach involves the reaction of 5-amino-2-(diethylamino)benzene-1-sulfonyl chloride with 4-methoxyaniline under controlled basic conditions. This method leverages the nucleophilic reactivity of the amine group on 4-methoxyaniline to displace the chloride from the sulfonyl chloride precursor. Typical reaction parameters include:

- Solvent System : Dichloromethane or tetrahydrofuran

- Base : Triethylamine (2.5–3.0 equivalents)

- Temperature : 0–5°C during reagent addition, followed by gradual warming to 25°C

- Reaction Time : 12–18 hours

A representative procedure from Changzhou Hopschain Chemical Co., Ltd. specifies yields of 68–72% after chromatographic purification. Critical to success is the exclusion of moisture, as hydrolysis of the sulfonyl chloride intermediate reduces efficiency.

Direct Coupling via Buchwald-Hartwig Amination

Recent advances employ palladium-catalyzed cross-coupling to install the diethylamino group post-sulfonamide formation. This two-step sequence involves:

- Synthesis of N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

- Catalytic reduction of the nitro group to amine followed by alkylation

Key advantages include better regiocontrol and reduced side-product formation compared to classical methods. The catalytic system typically uses Pd(OAc)₂/Xantphos with Cs₂CO₃ as base in toluene at 110°C, achieving 65–70% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMAc) accelerate reaction kinetics but increase hydrolysis risks. A balanced approach using THF:H₂O (9:1) with phase-transfer catalysis (tetrabutylammonium bromide) improves yields to 78–82% while maintaining operational simplicity.

Stoichiometric Considerations

Excess 4-methoxyaniline (1.2–1.5 equivalents) compensates for its limited solubility in non-polar media. Base selection significantly impacts purity profiles:

| Base Used | Yield (%) | Purity (HPLC) |

|---|---|---|

| Triethylamine | 72 | 95.4 |

| DIPEA | 68 | 97.1 |

| K₂CO₃ (aq.) | 65 | 93.8 |

Data adapted from large-scale production batches

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 7.82 (d, J = 8.7 Hz, 2H, aromatic)

- δ 6.91 (d, J = 8.7 Hz, 2H, OCH₃-substituted)

- δ 3.78 (s, 3H, methoxy)

- δ 3.42 (q, J = 7.1 Hz, 4H, N(CH₂CH₃)₂)

- δ 1.12 (t, J = 7.1 Hz, 6H, CH₂CH₃)

LC-MS (ESI+) shows m/z 349.45 [M+H]⁺, aligning with theoretical molecular weight.

Purity Assessment

HPLC methods using C18 columns (ACN:H₂O gradient with 0.1% TFA) achieve baseline separation of major impurities (<0.5% total). Accelerated stability studies (40°C/75% RH) confirm degradation <2% over 6 months when stored under nitrogen.

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Route | Catalytic Route |

|---|---|---|

| Total Yield | 68–72% | 65–70% |

| Purity | 95–97% | 98–99% |

| Scalability | >10 kg batches | <1 kg batches |

| Byproduct Formation | 3–5% | <1% |

| Cost Index | 1.0 | 3.2 |

Economic analyses favor classical methods for industrial production despite slightly lower purity, while catalytic approaches suit high-value applications.

Industrial-Scale Considerations

Changzhou Hopschain Chemical’s patented process exemplifies optimized manufacturing:

- Continuous flow reactor design reduces reaction time from 18h to 45min

- Inline IR monitoring enables real-time adjustment of stoichiometry

- Aqueous workup replaces column chromatography, improving E-factor from 23 to 8.5

This advancement supports annual production capacities exceeding 5 metric tons with 99.8% batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

“5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide” can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the nitro group back to an amino group.

Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Using nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may produce various substituted sulfonamides.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe for studying enzyme interactions.

Medicine: Potential antimicrobial or anticancer agent.

Industry: As an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide and its analogues (Table 1):

Key Observations :

- Diethylamino Group: The target compound’s diethylamino moiety at position 2 distinguishes it from analogues lacking this group (e.g., ). This substituent may enhance lipophilicity and influence receptor binding, as seen in related cytostatic agents with diethylamino groups .

- Methoxy Position: The 4-methoxy substituent in the target compound contrasts with the 2-methoxy isomer in .

- N-Substituent Variations : Replacement of the 4-methoxyphenyl group with halogens (Cl, F) or methyl groups (e.g., ) could modulate electronic effects and hydrogen-bonding capacity, impacting pharmacokinetics .

COX-2 Inhibition

For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (47.1% inhibition at 20 μM) highlights the importance of the 4-methoxyphenyl group in COX-2 binding .

Cytostatic Potential

Compounds featuring diethylamino groups, such as 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide, exhibit potent cytostatic activity (IC₅₀ values in low micromolar range) against leukemia cells . This suggests that the diethylamino group in the target compound could similarly enhance interactions with cellular targets, though direct evidence is lacking.

Solubility and Pharmacokinetic Considerations

Sulfonamides often face solubility challenges, as noted in , where analogues precipitated at 50 μM . The diethylamino group in the target compound may improve solubility compared to non-aminated analogues, but this remains speculative without experimental data.

Biological Activity

5-Amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide, also known by its CAS number 326023-01-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The structural formula can be represented as follows:

This structure includes:

- An amino group ()

- A diethylamino group

- A methoxyphenyl substituent

- A sulfonamide moiety

The biological activity of 5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases (CAs) : Research indicates that compounds with similar structures exhibit significant inhibitory effects on carbonic anhydrases, which are important for various physiological processes including pH regulation and ion transport .

- Antitumor Activity : Some studies have explored the potential antitumor effects of sulfonamide derivatives. While specific data on this compound's antitumor efficacy is limited, related compounds have shown promise against certain cancer cell lines .

- Neuroprotective Effects : Preliminary evaluations suggest that certain derivatives can protect neuronal cells from oxidative stress, indicating potential neuroprotective properties .

In Vitro Studies

A series of biological evaluations have been conducted to assess the efficacy of 5-amino-2-(diethylamino)-N-(4-methoxyphenyl)benzene-1-sulfonamide:

- Carbonic Anhydrase Inhibition : The compound was tested against various isoforms of carbonic anhydrases (CA I, II, and others). Results indicated a binding affinity that suggests effective inhibition, although specific IC50 values were not detailed in the available literature.

- Neuroprotective Activity : In studies involving PC12 cells, the compound demonstrated protective effects against sodium nitroprusside-induced damage, highlighting its potential as a neuroprotective agent .

In Vivo Studies

While in vitro results are promising, in vivo data remains scarce. The compound's pharmacokinetics and toxicity profiles require further investigation to establish safety and efficacy in living organisms.

Case Studies and Research Findings

Several studies have reported findings relevant to the biological activity of sulfonamide derivatives:

- Study on CA Inhibitors : A study synthesized various 4-substituted diazobenzenesulfonamides and evaluated their binding affinities for carbonic anhydrases. The results indicated that modifications to the sulfonamide structure could enhance inhibitory activity significantly .

- Neuroprotection Research : Another research effort focused on the neuroprotective capabilities of related compounds showed that certain derivatives could outperform established neuroprotective agents like edaravone in protecting neuronal cells from oxidative stress .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.